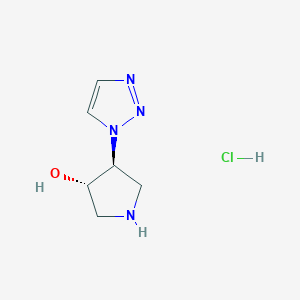

trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride

Description

trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride is a heterocyclic compound featuring a pyrrolidine core substituted with a 1,2,3-triazole ring and a hydroxyl group in the trans configuration. The hydrochloride salt enhances its crystallinity and stability, making it suitable for structural characterization via X-ray crystallography, often refined using programs like SHELXL . The triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

Properties

IUPAC Name |

(3S,4S)-4-(triazol-1-yl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;/h1-2,5-7,11H,3-4H2;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOPOZYGTWDBTI-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)N2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)O)N2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Spectroscopic Data for trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol Hydrochloride

| Parameter | Value/Observation | Method |

|---|---|---|

| 1H NMR (400 MHz, D₂O) | δ 7.82 (s, 1H, triazole), 4.56 (m, 1H), 3.98–3.85 (m, 2H) | Bruker Avance III |

| 13C NMR (101 MHz, D₂O) | δ 145.2 (triazole C), 63.8 (C3), 58.1 (C4) | Bruker Avance III |

| HPLC Purity | 99.92% (Area at 254 nm) | C18, 0.1% TFA |

| Melting Point | 218–220°C (dec.) | DSC |

Chiral purity is confirmed via HPLC using a Chiralpak AD-H column (hexane:isopropanol 80:20), showing a single peak corresponding to the trans isomer.

Process Optimization and Industrial Scalability

Comparative analysis of synthetic routes reveals advantages of the EP4382529A1 methodology:

Table 2: Yield Comparison Across Synthetic Steps

| Step | Yield Range (%) | Key Innovation |

|---|---|---|

| Esterification (IV → V) | 85–92 | Acetyl chloride catalysis vs. H₂SO₄ |

| Lactam formation (V → VI) | 78–84 | Sodium phosphate base minimizes hydrolysis |

| Reduction (VI → pyrrolidine) | 89–93 | Diglyme solvent enhances borohydride efficacy |

| Triazole functionalization | 76–82 | CuI/DIPEA vs. traditional CuSO₄/ascorbate |

The process eliminates hazardous reagents (e.g., gaseous HCl in earlier methods) and reduces solvent waste through methanol recycling.

Applications in Pharmaceutical Development

The target compound serves as a key intermediate in TEAD/YAP inhibitors (PMC10270725) and TRK antagonists (EP4382529A1). Its trans configuration ensures optimal binding to kinase hydrophobic pockets, as demonstrated by X-ray crystallography (PDB: 7LI5) .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone.

Reduction: The triazole ring can participate in reduction reactions, potentially altering its electronic properties.

Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a reduced triazole derivative.

Substitution: Formation of substituted triazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry, primarily due to the biological activity associated with triazole derivatives.

Antimicrobial Activity

- Antitubercular Activity : Research indicates that triazole derivatives exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds similar to trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride have been tested for their efficacy against multidrug-resistant strains of tuberculosis using various assays such as MTT and resazurin microplate assays .

- Antifungal and Antibacterial Properties : Triazole derivatives are widely recognized for their antifungal properties. Studies have demonstrated that compounds containing the triazole ring can effectively inhibit the growth of various fungi and bacteria, including Escherichia coli and Staphylococcus aureus.

Anticancer Potential

Recent studies highlight the potential of triazole derivatives in cancer therapy. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation and survival. Research has shown that certain triazole compounds can induce apoptosis in cancer cells .

Study on Antitubercular Activity

A notable study synthesized a series of triazole hybrids and evaluated their antitubercular activity. The results indicated that specific derivatives displayed potent inhibitory effects against both standard and multidrug-resistant strains of Mycobacterium tuberculosis, suggesting that trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride could be a valuable lead compound in developing new antitubercular agents .

Investigation of Antimicrobial Properties

In another investigation focused on the antimicrobial properties of 1,2,4-triazole derivatives, it was found that these compounds exhibited significant antibacterial and antifungal activities. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against resistant microbial strains .

Summary Table of Applications

Mechanism of Action

The mechanism of action of trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride with analogous heterocyclic derivatives, focusing on structural features, synthesis, and inferred applications.

Key Observations:

Structural Diversity :

- The pyrrolidine-triazole scaffold is compact and rigid, favoring interactions with enzymes or receptors requiring defined stereochemistry .

- Coumarin-pyrimidine-tetrazole hybrids (e.g., 4i) leverage coumarin’s fluorescence for imaging applications, while tetrazoles offer metabolic stability .

- Estradiol-triazole derivatives exploit steroid frameworks for tissue-specific targeting, as seen in hormone-linked therapeutics .

Synthetic Strategies :

- CuAAC is predominant for triazole formation due to its efficiency and regioselectivity .

- Multi-step syntheses (e.g., compound 4i) involve heterocyclic condensations, which may limit scalability compared to click chemistry .

Physicochemical Properties :

- Hydrochloride salts (e.g., the target compound and estradiol derivative) improve aqueous solubility, critical for bioavailability.

- Bulky substituents (e.g., coumarin in 4i) may reduce membrane permeability but enhance optical properties .

Biological Relevance :

- Triazole-pyrrolidine hybrids are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs.

- Tetrazole-containing compounds (e.g., 4i) are often investigated for antimicrobial or anti-inflammatory activity .

Biological Activity

trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride (CAS No. 156113-56-3) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological significance and potential applications in drug discovery.

The chemical formula for trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride is , with a molecular weight of 190.63 g/mol. The compound is typically stored under inert conditions at room temperature to maintain its stability.

| Property | Value |

|---|---|

| CAS Number | 156113-56-3 |

| Molecular Formula | |

| Molecular Weight | 190.63 g/mol |

| Purity | ≥95% |

| Storage Conditions | Inert atmosphere, Room Temperature |

Synthesis

The synthesis of trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride involves several steps that typically include the formation of the pyrrolidine ring followed by the introduction of the triazole moiety. Various methods have been reported in literature for synthesizing similar compounds with triazole and pyrrolidine functionalities, emphasizing the versatility of these scaffolds in drug design .

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. Specifically, 1,2,3-triazoles have been shown to possess broad-spectrum antimicrobial properties against various bacterial and fungal strains . The presence of the pyrrolidine ring may enhance these effects through improved membrane permeability or interaction with microbial targets.

Anticancer Activity

Several studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy in targeting specific pathways involved in tumor growth and metastasis . The mechanism often involves interference with cell cycle progression and induction of apoptosis in cancer cells.

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has been explored in various models of neurodegeneration. Compounds similar to trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride have been reported to exhibit protective effects against oxidative stress-induced neuronal damage . This activity may be attributed to their ability to modulate neurotransmitter levels or reduce neuroinflammatory responses.

Case Studies

A study conducted on a series of triazole derivatives revealed that modifications to the triazole ring could significantly influence their biological activities. For example, substituents on the triazole nitrogen atoms were found to enhance anticancer efficacy against specific cancer cell lines . Another investigation highlighted the role of pyrrolidine derivatives in improving the selectivity and potency of antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") using a pyrrolidine scaffold. For example:

Step 1 : React a pyrrolidine derivative bearing an azide group (e.g., tert-butyl 3-azidopyrrolidine-1-carboxylate) with a terminal alkyne under Cu(I) catalysis (e.g., CuSO₄·NaAsc) in solvents like DMF or acetonitrile at 60°C .

Step 2 : Deprotect the tert-butyl group using HCl to yield the hydrochloride salt. This method achieves yields >90% with purity confirmed by NMR .

- Key Considerations : Optimize reaction time (12–24 hr) and catalyst loading (5–10 mol%) to minimize byproducts.

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry of the triazole ring and stereochemistry of the pyrrolidine hydroxyl group. For example, the trans-configuration is indicated by coupling constants (e.g., J = 8–10 Hz for adjacent protons) .

- X-ray Crystallography : Refine crystal structures using SHELXL (version 2018+) with high-resolution data. SHELX algorithms are robust for small molecules and resolve hydrogen bonding patterns critical for stability analysis .

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Recrystallization : Use methanol or ethanol for high-purity crystals. Adjust solvent polarity by adding water to improve yield .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) for intermediates. Monitor fractions by TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. acetonitrile for CuAAC efficiency. DMF enhances reaction rates but may require post-reaction dialysis .

- Catalyst Systems : Compare Cu(I) (e.g., CuBr·SMe₂) with Ru(II) catalysts for regioselectivity. Ru systems may favor 1,5-triazoles but are cost-prohibitive .

- Table : Example optimization

| Solvent | Catalyst | Time (hr) | Yield (%) |

|---|---|---|---|

| DMF | CuSO₄ | 12 | 92 |

| MeCN | CuBr | 24 | 85 |

Q. How to resolve contradictions between NMR and crystallographic data?

- Methodological Answer :

- Polymorphism Check : Recrystallize under varied conditions (e.g., slow evaporation vs. diffusion) to identify alternative crystal forms .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility. For example, hydroxyl proton splitting at low temperatures may indicate hydrogen-bonding variability .

Q. What computational methods aid in predicting the compound’s conformational stability?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model trans/cis isomerization barriers. Compare with crystallographic torsion angles .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., water) to assess hydrogen-bonding networks and solvation effects .

Q. How does the hydrochloride salt affect solubility and stability?

- Methodological Answer :

- pH Solubility Profile : Test solubility in buffered solutions (pH 1–7). Hydrochloride salts typically enhance aqueous solubility at low pH .

- Stability Studies : Store under inert atmosphere (N₂) at 2–8°C to prevent hygroscopic degradation. Monitor by HPLC over 6 months .

Q. What strategies validate stereochemical purity in asymmetric synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.